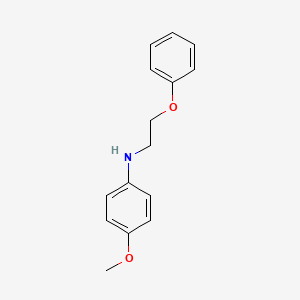

4-Methoxy-N-(2-phenoxyethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61040-68-4 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

4-methoxy-N-(2-phenoxyethyl)aniline |

InChI |

InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |

InChI Key |

PIUBWPLWXHMUEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4 Methoxy N 2 Phenoxyethyl Aniline and Analogues

N-Alkylation Approaches for Aniline (B41778) Derivatives

N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary aromatic amines. This section details the reaction of substituted anilines with halogenated phenoxyethyl intermediates, a direct route to compounds such as 4-Methoxy-N-(2-phenoxyethyl)aniline.

Reaction of Substituted Anilines with Halogenated Phenoxyethyl Intermediates

A direct and effective method for the synthesis of N-(2-phenoxyethyl)anilines involves the N-alkylation of a substituted aniline with a 1-bromo-2-phenoxyethane derivative. This approach has been optimized to enhance yields and simplify procedures compared to earlier methods.

Research has identified a robust and improved procedure for the N-phenoxyethylation of anilines utilizing dimethyl sulfoxide (B87167) (DMSO) as the solvent and anhydrous potassium carbonate (K₂CO₃) as the base. princeton.edu This system offers significant advantages over previous methods that employed reagents like triethylamine (B128534). princeton.edu The reaction is typically conducted at a temperature of 90°C, providing a balance between reaction rate and the avoidance of potential side reactions, such as β-elimination, which can be problematic in strongly acidic or basic conditions. princeton.edu The use of DMSO as a solvent is advantageous due to its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction. gaylordchemical.comsci-hub.st The mild basicity of K₂CO₃ is sufficient to deprotonate the aniline, activating it for alkylation without promoting unwanted side reactions. gaylordchemical.com

Table 1: Optimized Conditions for N-Phenoxyethylation of Anilines princeton.edu

| Parameter | Condition |

|---|---|

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Temperature | 90°C |

| Reactants | Substituted Aniline, 1-Bromo-2-phenoxyethane |

The stoichiometry of the reactants plays a crucial role in determining the product distribution between mono- and bis-N-alkylation. Control over the molar ratio of the aniline derivative to the phenoxyethyl halide allows for the selective synthesis of either the secondary or tertiary amine. princeton.edu

To favor the formation of the mono-N-alkylated product, such as this compound, an excess of the aniline starting material is used. This ensures that the concentration of the aniline is significantly higher than the alkylating agent, statistically favoring a single alkylation event. Under these conditions, yields for mono-N-(2-phenoxyethyl)anilines are typically in the range of 70-80%. princeton.edu

Conversely, to synthesize the bis-N-(2-phenoxyethyl)aniline, an excess of the 1-bromo-2-phenoxyethane is employed. This shifts the equilibrium towards the dialkylated product, with reported yields ranging from 50-70%. princeton.edu This stoichiometric control is a key feature of this synthetic methodology, allowing for targeted synthesis of the desired product. The challenge of over-alkylation is a common issue in amine alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com

Table 2: Effect of Stoichiometry on Product Selectivity princeton.edu

| Desired Product | Stoichiometric Condition | Typical Yield |

|---|---|---|

| Mono-N-(2-phenoxyethyl)aniline | Excess of Aniline | 70-80% |

The optimized conditions using K₂CO₃ and DMSO represent a significant improvement over previously reported methods for preparing N-(2-phenoxyethyl)anilines. Earlier preparations were often hampered by the need for large excesses of starting materials, higher reaction temperatures, and longer reaction times. princeton.edu A previously reported general procedure that utilized triethylamine as the base only achieved moderate yields. princeton.edu The adoption of the K₂CO₃/DMSO system has led to substantially improved yields, making the synthesis of these compounds more efficient and practical. princeton.edu

Catalytic Hydrogenation-Based Synthesis Routes of Related Aniline Compounds

Catalytic hydrogenation is a powerful and widely used industrial method for the synthesis of anilines, primarily through the reduction of the corresponding nitroaromatic compounds. libretexts.org This approach is noted for its high efficiency and the production of clean products.

Role of Specific Catalytic Systems (e.g., Pt/C with Acidic Ionic Liquids)

The choice of catalyst and reaction medium is critical in the catalytic hydrogenation of nitroaromatics to achieve high selectivity and yield. Platinum on carbon (Pt/C) is a commonly employed and effective catalyst for this transformation. libretexts.org Recent advancements have explored the use of ionic liquids (ILs) as reaction media, which can significantly influence the catalytic behavior. acs.org

In the context of chemoselective hydrogenation, where a nitro group must be reduced in the presence of other reducible functional groups (like a double bond), the properties of the reaction medium are paramount. Research on the hydrogenation of nitrostyrenes using ionic liquid-supported platinum nanoparticles has shown that the acidity or basicity of the medium can direct the reaction towards different products. acs.org For instance, performing the hydrogenation under acidic conditions can favor the reduction of a carbon-carbon double bond, while basic conditions can promote the selective reduction of the nitro group to an amine. acs.org

The use of an ionic liquid in conjunction with a platinum catalyst can enhance the catalytic performance. The IL can stabilize the platinum nanoparticles, preventing their aggregation and maintaining a high surface area for catalysis. acs.org This synergy between the catalyst and the ionic liquid medium allows for reactions to proceed under mild conditions, such as room temperature and low hydrogen pressure, while achieving high turnover frequencies. acs.org Although not explicitly detailing the synthesis of this compound, this methodology highlights a sophisticated approach to the synthesis of functionalized anilines from nitro precursors, where an acidic ionic liquid could be employed to modulate the selectivity of the hydrogenation on a complex molecule.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-Methoxyaniline |

| N-(2-phenoxyethyl)aniline |

| 1-Bromo-2-phenoxyethane |

| Dimethyl Sulfoxide (DMSO) |

| Potassium Carbonate (K₂CO₃) |

| Triethylamine |

| Platinum |

| Carbon |

| Nitrostyrene |

| 3-Ethylnitrobenzene |

Reaction Kinetics and Process Parameter Optimization (Temperature, Pressure, Catalyst Loading)

The synthesis of this compound and its analogues often involves the N-alkylation of 4-methoxyaniline with a suitable phenoxyethyl halide. The efficiency of this reaction is highly dependent on the optimization of process parameters such as temperature, pressure, and catalyst loading.

Kinetic studies reveal that the rate of N-alkylation is significantly influenced by temperature. Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as dialkylation or decomposition of the starting materials and products. For instance, in the synthesis of related N-substituted anilines, the optimal temperature range is often found to be between 80-120°C.

Pressure can also play a role, particularly in reactions involving gaseous reactants or when trying to suppress the evaporation of low-boiling point solvents. In many laboratory-scale syntheses of N-substituted anilines, the reaction is conducted at atmospheric pressure. However, in industrial settings, elevated pressures might be employed to enhance reaction rates and improve yields.

Catalyst loading is a critical parameter, especially in phase-transfer catalyzed reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. The optimal catalyst loading is typically determined empirically, with a balance sought between maximizing the reaction rate and minimizing the cost and potential for product contamination. Overloading the catalyst may not lead to a proportional increase in the reaction rate and can complicate the purification process.

| Parameter | Effect on Reaction | Typical Optimized Range |

| Temperature | Increases reaction rate, but high temperatures can cause side reactions. | 80-120°C |

| Pressure | Can enhance reaction rates, especially with gaseous reactants. | Atmospheric to slightly elevated |

| Catalyst Loading | Increases reaction rate up to a certain point; excess can be costly and complicate purification. | 1-10 mol% |

Multistep Synthetic Strategies involving Aromatic Ring Modification and Amine Formation

The synthesis of structurally complex analogues of this compound often requires multistep strategies that involve modifications to the aromatic ring prior to or after the formation of the amine linkage.

A common strategy to introduce substituents onto the aniline ring with specific regioselectivity involves a sequence of acetylation, nitration, and hydrolysis. The acetylation of the amino group in aniline or its derivatives serves as a protecting step and directs subsequent electrophilic substitution.

For example, to introduce a nitro group at a specific position on the 4-methoxyaniline ring, the amino group is first acetylated to form N-(4-methoxyphenyl)acetamide. The acetyl group is an ortho-, para-director and is moderately activating. Nitration of this intermediate, followed by hydrolysis of the acetyl group, can yield a nitro-substituted 4-methoxyaniline. This nitroaniline can then be subjected to N-alkylation with a phenoxyethyl halide.

The general sequence is as follows:

Acetylation: The starting aniline is treated with acetic anhydride (B1165640) or acetyl chloride to protect the amino group.

Nitration: The acetylated compound is nitrated using a mixture of nitric acid and sulfuric acid.

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to regenerate the free amino group, now on a substituted ring.

This method allows for the synthesis of a variety of substituted anilines that can serve as precursors for more complex target molecules.

The Bamberger rearrangement provides an alternative route to functionalized anilines. This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. The N-phenylhydroxylamine precursors can be obtained from the reduction of nitrobenzenes.

While not a direct route to 4-methoxyaniline itself, the Bamberger rearrangement can be employed to synthesize substituted aminophenols, which can then be further modified. For instance, a substituted N-phenylhydroxylamine could be rearranged to a substituted 4-aminophenol. The hydroxyl group could then be methylated to yield a methoxy-substituted aniline, which could subsequently be N-alkylated. This pathway offers a versatile approach to constructing aniline derivatives with diverse substitution patterns on the aromatic ring.

Alternative Synthetic Routes to N-Substituted Anilines

Beyond traditional N-alkylation methods, several modern synthetic strategies have been developed for the formation of C-N bonds in the synthesis of N-substituted anilines.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of N-aryl amines. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

For the synthesis of this compound, this could involve the coupling of 4-bromoanisole (B123540) or 4-chloroanisole (B146269) with 2-phenoxyethanamine. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. A variety of phosphine-based ligands have been developed to facilitate these couplings with high efficiency and functional group tolerance.

| Component | Role | Common Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, XPhos, SPhos |

| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide/Triflate | The electrophilic coupling partner. | 4-bromoanisole, 4-chloroanisole |

| Amine | The nucleophilic coupling partner. | 2-phenoxyethanamine |

Reductive amination is another versatile method for the synthesis of N-substituted anilines. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, this would involve the reaction of 4-methoxyaniline with phenoxyacetaldehyde. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature and selectivity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

This method is often preferred due to its operational simplicity and the wide availability of starting materials. The conditions are generally mild, making it compatible with a broad range of functional groups.

Green Chemistry Approaches and Process Intensification in Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry and process intensification. These approaches aim to develop more sustainable and efficient manufacturing processes by minimizing waste, reducing energy consumption, and utilizing safer materials. Key advancements in this area include the adoption of continuous flow manufacturing and the use of environmentally friendly solvent systems, which offer significant advantages over traditional batch processing.

Continuous Flow Reactor Methodologies for Aniline Intermediates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of aniline intermediates, offering enhanced safety, better process control, and scalability. This methodology involves pumping reagents through a network of tubes or channels, where the reaction occurs. The small reaction volumes at any given time mitigate the risks associated with highly reactive or hazardous intermediates.

Another approach involves the metal-free reduction of aromatic nitro compounds in a continuous-flow microreactor. beilstein-journals.org This method utilizes trichlorosilane (B8805176) (HSiCl₃) as the reducing agent in the presence of a Hünig's base. The reaction proceeds at room temperature, and the short residence time within the reactor allows for rapid production of the corresponding anilines with high yields. beilstein-journals.org

Photochemical reactions in continuous flow setups also represent a green approach to synthesizing complex molecules that can serve as aniline precursors. acs.org For example, the synthesis of substituted benzotriazin-4(3H)-ones has been achieved with high yields and short residence times (as low as 10 minutes) using violet light (420 nm) without the need for any additives or photocatalysts. acs.org This demonstrates the potential of flow chemistry to enable novel and efficient reaction pathways.

The table below summarizes key findings in continuous flow synthesis of aniline intermediates.

| Reaction Type | Catalyst/Reagent | Reactor System | Key Advantages | Yield | Source(s) |

| Aromatic Nitro Reduction | Immobilized Nitroreductase (NR-55) | Packed-bed reactor | Room temp, atmospheric pressure, no precious metals, aqueous system | >50% isolated yield | nih.govworktribe.com |

| Aromatic Nitro Reduction | Trichlorosilane (HSiCl₃) / Hünig's base | PTFE microreactor | Metal-free, room temp, rapid reaction | Up to 92% | beilstein-journals.org |

| Photochemical Cyclization | Violet light (420 nm) | Vapourtec E-series with UV-150 photomodule | No additives/photocatalysts, short residence time | Nearly quantitative | acs.org |

| Asymmetric Allylboration | Polymer-supported chiral phosphoric acid | Packed bed reactor | Transition-metal free, stable process | 97% | nih.gov |

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives, such as water, or the elimination of solvents altogether.

A notable example of a green synthesis is the Ullmann C-N coupling reaction performed in an aqueous system. google.com This method uses copper powder as a catalyst to synthesize aromatic amines from aryl halides and amines without the need for any organic solvent. google.com This approach is not only environmentally friendly but also economically viable.

Solvent-free synthesis represents an ideal green chemistry scenario. The Strecker synthesis, a method for producing α-aminonitriles (key intermediates for amino acids), has been successfully adapted to solvent-free conditions. organic-chemistry.org By reacting aldehydes, amines, and trimethylsilyl (B98337) cyanide directly without a solvent, α-aminonitriles can be obtained in nearly quantitative yields in a very short time, often under 15 minutes. organic-chemistry.org This method is simple, fast, and avoids the use of hazardous reagents and complex purification steps. organic-chemistry.org

In cases where a solvent is necessary, environmentally benign options are preferred. Glycerol, a biodegradable and non-toxic solvent, has been shown to be an effective medium for various reactions. researchgate.net Similarly, the use of primary aliphatic amines as both a reactant and a solvent has been demonstrated in the synthesis of N-alkylanilines via aryne intermediates. acs.org This dual role simplifies the reaction setup and reduces waste. Recent studies have also explored catalyst- and additive-free methods for synthesizing substituted anilines, further enhancing the green credentials of these processes. beilstein-journals.org

The table below details examples of green solvent systems in the synthesis of aniline and its analogues.

| Reaction Type | Solvent System | Catalyst/Reagents | Key Advantages | Yield | Source(s) |

| Ullmann C-N Coupling | Water (organic solvent-free) | Copper powder | Environmentally friendly, no organic solvent | Up to 99.3% | google.com |

| Strecker Synthesis | Solvent-free | Trimethylsilyl cyanide | Rapid, high yield, no solvent/catalyst waste | Nearly quantitative | organic-chemistry.org |

| Imine Condensation–Isoaromatization | N/A (DME used for lab scale) | Catalyst- and additive-free | Operational simplicity, no metal catalysts | 23–82% | beilstein-journals.org |

| Aryne Reaction | Primary aliphatic amine (as solvent and reactant) | N/A | Simplified process, reduced waste | Not specified | acs.org |

| Willgerodt–Kindler Reaction | Glycerol | Catalyst-free | Biodegradable solvent, no catalyst needed | Good to excellent | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared, Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of the title compound.

The N-H stretching vibration is a key diagnostic peak in the IR spectrum of secondary amines. For 4-Methoxy-N-(2-phenoxyethyl)aniline, this peak is expected to appear in the range of 3350-3450 cm⁻¹. The exact position and intensity of this band are sensitive to the electronic environment created by the substituents. The electron-donating methoxy (B1213986) group on one phenyl ring increases the electron density on the nitrogen atom, which can affect the N-H bond strength and its vibrational frequency. Conversely, the electronegative oxygen atom in the phenoxyethyl group can have a competing inductive effect. Studies on related aniline (B41778) derivatives, such as 4-methoxy-2-nitroaniline, have shown that substituents significantly influence the molecule's spectroscopic properties through charge transfer interactions. chemguide.co.ukresearchgate.netresearchgate.net The N-H stretching frequency in secondary aromatic amines is also influenced by hydrogen bonding, which can cause the peak to broaden and shift to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound. Based on data from analogous structures like N-(2-bromobenzyl)-4-methoxyaniline and 4-methoxy-N-phenylaniline, a complete spectral assignment can be predicted. rsc.orgrsc.org

¹H NMR: The spectrum is expected to show distinct signals for the protons on the two aromatic rings, the ethyl bridge, the methoxy group, and the amine proton.

The protons on the 4-methoxyphenyl (B3050149) ring will appear as two doublets (an AA'BB' system) around δ 6.6-6.9 ppm.

The protons of the phenoxy group will resonate in the region of δ 6.9-7.3 ppm, with the ortho protons appearing as a triplet, the para proton as a triplet, and the meta protons as a triplet.

The methoxy group (–OCH₃) will present as a sharp singlet around δ 3.7-3.8 ppm.

The two methylene (B1212753) groups of the ethyl bridge (–CH₂–CH₂–) will appear as two triplets, with the N-CH₂ protons expected around δ 3.4-3.6 ppm and the O-CH₂ protons around δ 4.1-4.3 ppm.

The amine proton (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the δ 3.5-4.5 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

The aromatic region (δ 110-160 ppm) will contain ten distinct signals for the twelve aromatic carbons.

The carbon of the methoxy group is expected around δ 55.5 ppm.

The methylene carbons of the ethyl bridge will be found in the aliphatic region, with the C-N carbon resonating at approximately δ 45-50 ppm and the C-O carbon at δ 65-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~3.75 (s, 3H) | ~55.5 |

| N-CH₂ | ~3.5 (t, 2H) | ~48.0 |

| O-CH₂ | ~4.2 (t, 2H) | ~67.0 |

| N-H | ~4.0 (br s, 1H) | - |

| Methoxyphenyl C-H (ortho to NH) | ~6.7 (d, 2H) | ~114.0 |

| Methoxyphenyl C-H (ortho to OCH₃) | ~6.8 (d, 2H) | ~115.0 |

| Methoxyphenyl C-N | - | ~142.0 |

| Methoxyphenyl C-OCH₃ | - | ~152.5 |

| Phenoxy C-H (para) | ~6.95 (t, 1H) | ~121.0 |

| Phenoxy C-H (ortho) | ~6.90 (d, 2H) | ~114.5 |

| Phenoxy C-H (meta) | ~7.28 (t, 2H) | ~129.5 |

| Phenoxy C-O | - | ~158.5 |

To unambiguously confirm the assignments made from 1D NMR, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the N-CH₂ and O-CH₂ protons of the ethyl bridge, and among the adjacent protons within each aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons. This would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals, as well as each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons). For example, the protons of the methoxy group would show a correlation to the C-OCH₃ carbon on the phenyl ring, and the N-CH₂ protons would show correlations to the C-N carbon of the aniline ring and the O-CH₂ carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

For this compound (Molecular Formula: C₁₅H₁₇NO₂), the calculated molecular weight is approximately 243.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 243. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a phenoxymethyl (B101242) radical (•CH₂OC₆H₅). This would produce a highly stable, resonance-delocalized cation at m/z = 134.

Cleavage of the benzylic C-N bond , resulting in the formation of a [M-C₈H₉O]⁺ fragment (loss of the phenoxyethyl group) to give an ion at m/z = 122, corresponding to the 4-methoxyanilinium (B12549976) radical cation, or the formation of a phenoxyethyl cation at m/z = 121.

Cleavage of the ether bond , which can lead to a fragment corresponding to the phenoxy ion [C₆H₅O]⁺ at m/z = 93.

Loss of a methyl radical (•CH₃) from the methoxy group, giving a fragment at m/z = 228.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 243 | [M]⁺˙ (Molecular Ion) |

| 228 | [M - CH₃]⁺ |

| 134 | [CH₃OC₆H₄NHCH₂]⁺ |

| 122 | [CH₃OC₆H₄NH]⁺˙ |

| 121 | [C₆H₅OCH₂CH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

X-ray Crystallography of Related N-Phenoxyethylanilines and Analogues

While a specific crystal structure for this compound is not publicly documented, analysis of related N-phenoxyethylaniline analogues and similar molecular structures via X-ray crystallography provides significant insight into its likely solid-state properties. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

The molecule possesses considerable conformational flexibility, primarily around the C-O and C-N single bonds of the ethyl linker. The crystal structure would reveal the specific folded or extended conformation adopted by the molecule to achieve the most stable packing arrangement in the crystal lattice. Key conformational features that would be elucidated include:

The orientation of the methoxy group relative to the aniline ring.

The gauche or anti conformation of the O-C-C-N backbone of the phenoxyethyl chain.

The relative orientation (e.g., parallel, perpendicular, or tilted) of the two aromatic rings.

The final observed conformation is a result of the balance between intramolecular forces and the intermolecular interactions that maximize packing efficiency. nih.gov

The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org Understanding these interactions is fundamental to crystal engineering. researchgate.net In this molecule, several types of weak interactions are expected to play a crucial role.

N—H⋯π Interactions: The secondary amine provides a hydrogen bond donor (N-H). This can form a stabilizing N-H⋯π interaction with the electron-rich face of either the phenoxy or the methoxy-substituted aniline ring of a neighboring molecule. nih.govnih.govrsc.org

C—H⋯π Interactions: The aromatic C-H bonds and the aliphatic C-H bonds on the ethyl linker can act as weak hydrogen bond donors, interacting with the π-systems of adjacent aromatic rings. nih.govresearchgate.net These interactions are crucial for defining the final three-dimensional architecture. rsc.org

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor Group | Acceptor Group | Significance |

| N—H⋯π | Amine (N-H) | π-cloud of Aniline or Phenoxy Ring | Directional interaction contributing significantly to packing and conformational stability. nih.govnih.gov |

| C—H⋯π | Aromatic C-H, Ethylenic C-H | π-cloud of Aniline or Phenoxy Ring | Ubiquitous weak interactions that collectively provide substantial stabilization to the crystal structure. researchgate.netrsc.org |

| N—H⋯O | Amine (N-H) | Methoxy Oxygen, Phenoxy Oxygen | A classic hydrogen bond that could be a primary motif in the crystal packing. |

| π-π Stacking | Aniline Ring, Phenoxy Ring | Aniline Ring, Phenoxy Ring | Potential interaction if rings are arranged in a parallel, offset fashion. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations provide a detailed picture of the molecule's electronic structure and geometry. These calculations are instrumental in predicting various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational quantum chemistry for studying molecules like 4-Methoxy-N-(2-phenoxyethyl)aniline. DFT methods, such as B3LYP and B3PW91, are particularly popular due to their balance of computational cost and accuracy. epstem.net These methods are used to optimize the molecular geometry and calculate a wide range of properties. Ab initio methods, while computationally more intensive, provide a high level of theory and are often used as a benchmark for DFT results. The choice of basis set, such as 6-311G(d,p), is crucial for obtaining reliable results. epstem.net

Quantum chemical calculations can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related aniline (B41778) derivatives, the C-N bond lengths have been shown to vary, and these variations can be rationalized through computational analysis. researchgate.net Electronic properties such as dipole moments, HOMO-LUMO energy gaps, and Mulliken charges are also calculated. epstem.net These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. The molecular electrostatic potential (MEP) surface, another product of these calculations, helps to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. epstem.net

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. By systematically rotating the rotatable bonds, computational methods can identify the various possible conformers and their corresponding energy minima. This analysis helps to determine the most stable conformations of the molecule in the gas phase and in solution.

The ethylene (B1197577) chain in this compound introduces conformational flexibility. Theoretical calculations can identify and characterize different conformations, including gauche forms, which arise from rotations around the C-C and C-O bonds of the ethylene linker. The relative energies of these conformers determine their population at a given temperature.

The surrounding medium can significantly influence the conformational equilibrium of a molecule. By incorporating a solvent model into the quantum chemical calculations, it is possible to study the effect of solvent permittivity on the relative abundances of different conformers. Solvents with higher dielectric constants may stabilize more polar conformers, thus shifting the equilibrium.

Conformational Analysis and Energy Minima Identification

Molecular Dynamics Simulations and Intermolecular Interactions

The molecular structure of this compound possesses several key features that predispose it to forming specific intermolecular interactions, namely hydrogen bonds and π-stacking interactions. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) and ether functionalities, along with the nitrogen atom, can serve as hydrogen bond acceptors. Furthermore, the two aromatic rings (the methoxy-substituted aniline ring and the phenoxy ring) are capable of engaging in π-stacking interactions.

Computational and crystallographic studies of related compounds provide a strong basis for understanding these potential interactions. For instance, in the structurally related molecule, 4-Methoxy-N-(4-nitrobenzyl)aniline, the crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. capes.gov.br Weak C—H⋯π interactions are also observed, highlighting the importance of even weaker non-covalent forces in the solid-state architecture of these types of molecules. capes.gov.br

Similarly, analysis of another analogue, 4-Methoxy-N-(2-nitrobenzylidene)aniline, reveals the presence of intermolecular C—H⋯O interactions that link molecules together. nih.gov Although classical hydrogen bonds were not observed in this specific case, the presence of these weaker interactions underscores their collective contribution to molecular assembly. nih.gov Studies on 4-iodo-N-(2-nitrophenylsulfanyl)aniline further demonstrate the cooperative effect of N-H...O and C-H...O hydrogen bonds in forming sheet-like structures, which are further stabilized by aromatic π-π stacking interactions. nih.gov

Based on these findings from analogous structures, a theoretical model for the intermolecular interactions of this compound can be proposed. The N-H group is a likely hydrogen bond donor to the ether oxygen or methoxy oxygen of a neighboring molecule. The aromatic protons can also participate in weaker C-H...O interactions. Furthermore, the two phenyl rings can engage in π-π stacking, either in a parallel or T-shaped arrangement, which is a common feature in the crystal engineering of aromatic compounds. nih.gov The interplay of these hydrogen bonds and π-stacking interactions is expected to be a dominant factor in the supramolecular chemistry and biological activity of this compound.

Table 1: Potential Intermolecular Interactions in this compound based on Analogues

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | Ether Oxygen (O), Methoxy Oxygen (O) | Strong directional interaction, key for molecular recognition. |

| Hydrogen Bond | C-H (aromatic) | Ether Oxygen (O), Methoxy Oxygen (O) | Weaker, but numerous, contributing to overall stability. |

| π-Stacking | Aniline Ring | Phenoxy Ring | Non-covalent interaction between aromatic rings, important for crystal packing and ligand-receptor binding. |

| C-H...π Interaction | C-H (aliphatic/aromatic) | Aromatic Ring (π-system) | Contributes to the stability of folded conformations and crystal structures. |

The behavior of this compound in a solution is critically influenced by its interactions with the surrounding solvent molecules. Computational chemistry offers tools to model these solvation effects, with Polarizable Continuum Models (PCM) being a widely used approach. capes.gov.brwikipedia.org PCM methods treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's electric field. wikipedia.orgresearchgate.net This approach provides a computationally efficient way to calculate the free energy of solvation and to understand how the solvent environment affects the conformational preferences and reactivity of the solute.

The PCM framework calculates the total free energy of solvation by summing several components, including electrostatic interactions, dispersion-repulsion forces, and the energy required to create the solute cavity within the solvent. wikipedia.org Different flavors of PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), have been developed to refine the calculation of the electrostatic component of solvation. wikipedia.orgnih.gov

For a molecule like this compound, a PCM study would involve placing the molecule in a virtual cavity within the dielectric continuum representing a specific solvent (e.g., water, ethanol, or a non-polar solvent). The model would then calculate how the solvent's polarization affects the charge distribution and geometry of the molecule. This is particularly important for understanding its behavior in biological systems, which are aqueous environments. The presence of polar groups (methoxy, ether, amine) suggests that this compound will have significant electrostatic interactions with polar solvents.

While specific PCM studies on this compound are not available in the reviewed literature, the application of such models would be a standard step in a thorough computational analysis of this compound. nih.govpyscf.org Such a study would provide valuable data on its solubility, conformational stability in different media, and the solvent's influence on its electronic properties, which are all crucial for predicting its behavior as a potential bioactive molecule.

Structure-Activity Relationship (SAR) at a Theoretical Level for Analogues

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of a lead compound and calculating various molecular descriptors, it is possible to build predictive models that guide the design of more potent analogues. For this compound, a theoretical SAR study would involve the in-silico design of analogues with variations at different positions of the molecule and the subsequent calculation of properties that are thought to be important for its activity.

Insights into the potential SAR of this compound can be gleaned from studies on related scaffolds. For example, research on 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease has shown that the number and type of hydrogen bond acceptors and hydrophobic features are critical for binding affinity. nih.gov This suggests that modifications to the phenoxy and aniline rings of this compound that alter its hydrogen bonding capacity or hydrophobicity could significantly impact its biological activity.

A theoretical SAR study on analogues of this compound would likely investigate the following modifications:

Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, and para-positions relative to the amine group would modulate the electronic properties of the ring and the hydrogen bond donating capacity of the N-H group.

Substitution on the Phenoxy Ring: Similar substitutions on the phenoxy ring would alter its electronic nature and steric profile, potentially influencing π-stacking interactions and binding to a target protein.

Modification of the Ether Linkage: Replacing the ether oxygen with other functionalities (e.g., a sulfur atom, a methylene (B1212753) group) or altering the length of the ethyl chain would probe the importance of the linker's flexibility and hydrogen bond accepting capability.

Table 2: Hypothetical Theoretical SAR for Analogues of this compound

| Position of Modification | Type of Substituent | Predicted Effect on Activity (Hypothetical) | Rationale |

| Aniline Ring (para- to amine) | Electron-donating (e.g., -OH, -NH2) | Increase | May enhance hydrogen bonding or π-electron density for stacking. |

| Aniline Ring (para- to amine) | Electron-withdrawing (e.g., -NO2, -CN) | Decrease | May reduce the basicity of the amine and alter electronic interactions. |

| Phenoxy Ring (para- to ether) | Bulky hydrophobic group (e.g., -t-butyl) | Variable | Could enhance hydrophobic interactions but may also cause steric hindrance. |

| Ethyl Linker | Shortening or lengthening the chain | Decrease | The specific length of the linker is likely optimal for positioning the two aromatic rings for target binding. |

These theoretical explorations, often employing Quantitative Structure-Activity Relationship (QSAR) models, can generate valuable hypotheses for synthetic chemists, helping to prioritize the synthesis of compounds with a higher probability of desired biological activity. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring in 4-Methoxy-N-(2-phenoxyethyl)aniline is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. This heightened reactivity is a consequence of the combined electron-donating effects of the amino group and the methoxy (B1213986) group. byjus.comwikipedia.org

Influence of the Methoxy Group's Electron-Donating Effect

The methoxy group (–OCH₃) at the para position is a powerful activating group. oneclass.com It donates electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. oneclass.comlibretexts.org This stabilization lowers the activation energy of the reaction, making the ring more reactive towards electrophiles than benzene itself. makingmolecules.comlibretexts.org The amino group (–NH–) also contributes significantly to the activation of the ring through resonance. vaia.comvaia.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, further increasing the electron density, particularly at the ortho and para positions. byjus.comwikipedia.org

Regioselectivity and Reaction Conditions

Both the amino and methoxy groups are ortho, para-directing substituents. libretexts.orgminia.edu.egyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the para position relative to the amino group is already occupied by the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6) and ortho to the methoxy group (positions 3 and 5).

However, the directing effects of the two groups can either reinforce or compete with each other. The powerful activating nature of both the amino and methoxy groups generally leads to substitution at the positions ortho to the amino group. oneclass.com The specific regioselectivity can be influenced by the reaction conditions, including the nature of the electrophile and the solvent used. youtube.com For instance, in strongly acidic media, the amino group can be protonated to form an anilinium ion (–NH₂⁺–), which is a deactivating and meta-directing group. chemistrysteps.combyjus.com This would significantly alter the regiochemical outcome of the reaction.

| Substituent | Effect on Reactivity | Directing Influence |

| -NHR (Amino) | Activating byjus.comwikipedia.org | Ortho, Para minia.edu.egyoutube.com |

| -OCH₃ (Methoxy) | Activating oneclass.comvaia.com | Ortho, Para minia.edu.egyoutube.com |

Oxidation Reactions of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.comstackexchange.com

Pathways to Corresponding Aldehydes or Carboxylic Acids

The oxidation of primary and secondary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. wikipedia.org While the direct oxidation of the aniline moiety to an aldehyde or carboxylic acid is not a typical transformation, related oxidative processes can occur. The oxidation of primary alcohols can yield carboxylic acids. libretexts.orgresearchgate.net Similarly, aldehydes can be oxidized to carboxylic acids. organic-chemistry.orgchemguide.co.uk In the context of aniline derivatives, oxidation often targets the amino group or the aromatic ring. openaccessjournals.comstackexchange.com Oxidation of anilines can lead to the formation of nitroso compounds, nitro compounds, or polymerization products like aniline black, depending on the oxidant and conditions. stackexchange.comrsc.org

Reagents and Reaction Control

A variety of reagents can be employed for the oxidation of anilines and related compounds. The choice of reagent is crucial for controlling the extent of oxidation and the nature of the products formed.

Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can oxidize anilines. openaccessjournals.comnih.gov The reaction outcome is highly dependent on the reaction conditions, such as pH. nih.govnih.gov In some cases, it can lead to the cleavage of the aromatic ring. vaia.com For primary alcohols, KMnO₄ is a very efficient reagent for their conversion to carboxylic acids. wikipedia.org

Chromium Trioxide (CrO₃): Chromium(VI) reagents, including chromium trioxide, are powerful oxidizing agents. organic-chemistry.orgwikipedia.org They are often used for the oxidation of alcohols to carbonyl compounds and carboxylic acids. organic-chemistry.orgwikipedia.org The specific product depends on the reaction conditions and the substrate. derpharmachemica.comexlibrisgroup.com For instance, the Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone) is a common method for oxidizing primary alcohols to carboxylic acids. organic-chemistry.org

| Oxidizing Agent | Typical Products from Primary Alcohols | Typical Products from Anilines |

| Potassium Permanganate (KMnO₄) | Carboxylic Acids wikipedia.org | Nitro compounds, ring cleavage products openaccessjournals.comvaia.com |

| Chromium Trioxide (CrO₃) | Carboxylic Acids (with Jones Reagent) organic-chemistry.org | Various oxidation products derpharmachemica.comexlibrisgroup.com |

Reactions at the Nitrogen Atom

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic. stackexchange.com This allows it to participate in a variety of reactions.

The nitrogen atom can react with electrophiles. chemistrysteps.com For example, it can undergo N-alkylation with alkyl halides. acs.org It can also react with acylating agents, such as acid chlorides or anhydrides, to form amides. This acylation is often used as a protective strategy in electrophilic aromatic substitution reactions to modulate the reactivity of the aniline ring and prevent side reactions at the nitrogen atom. libretexts.org

The basicity of the nitrogen atom allows it to form salts with acids. byjus.com This property is important for its isolation, purification, and handling. The electrochemical oxidation of N-substituted anilines can lead to the formation of radical cations, which can then undergo further reactions such as deprotonation. mdpi.com The oxidation of anilines can also lead to the generation of N-aryl nitrenoid intermediates, which are highly reactive species that can participate in various C-N bond-forming reactions. sci-hub.seacs.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: The synthesis of N-alkyl-substituted anilines is a significant transformation in the production of industrial intermediates for dyes, pharmaceuticals, and agrochemicals. A common challenge in these reactions is controlling over-alkylation, which can lead to mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A straightforward method for the N-phenoxyethylation of anilines involves their reaction with 1-bromo-2-phenoxyethane in dimethyl sulfoxide (B87167) (DMSO) with anhydrous potassium carbonate (K₂CO₃) as the base at approximately 90°C. researchgate.net This method has been shown to improve yields compared to using triethylamine (B128534) as the base. researchgate.net The use of an excess of the aniline starting material favors the formation of the mono-N-substituted product, like this compound. Conversely, using an excess of the alkylating agent, 1-bromo-2-phenoxyethane, would promote the formation of the bis-N-(2-phenoxyethyl)aniline. researchgate.net

Modern approaches to N-alkylation focus on sustainable catalytic processes, such as using alcohols as alkylating agents, which produce water as the only by-product. rsc.orgnih.gov These reactions are often facilitated by transition metal catalysts. rsc.orgnih.gov For example, cobalt catalysts supported on metal-organic frameworks (MOFs) have demonstrated high efficacy and selectivity in the N-alkylation of anilines with alcohols. rsc.org Another green alternative involves using ionic liquids as solvents, which can enhance reactivity and selectivity in the N-alkylation of anilines with alkyl halides. Visible-light-induced N-alkylation of anilines has also been developed, offering a method that avoids the need for metal catalysts, bases, and ligands. nih.gov

N-Acylation: N-acylation is another key reaction for aniline derivatives. For instance, in multi-step syntheses, the aniline nitrogen can be acylated, commonly with acetic anhydride (B1165640), to form an amide. This temporarily protects the amine functionality and prevents unwanted side reactions during subsequent synthetic steps, such as condensation reactions. The acetyl group can later be removed via hydrolysis under basic conditions, for example, using methanolic potassium hydroxide, to regenerate the free amine.

Acid-Base Equilibria and pKa Determination of N-Phenoxyethylammonium Ions

The secondary amine group in this compound can accept a proton (H⁺) to form its conjugate acid, the 4-Methoxy-N-(2-phenoxyethyl)anilinium ion. The study of the acid-base equilibria of this system is crucial for understanding its behavior in solutions of varying pH. libretexts.orgumkc.edu

The strength of a weak acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (-log Ka). umkc.edubu.edu The equilibrium for the dissociation of the protonated amine (BH⁺) in water is:

BH⁺ + H₂O ⇌ B + H₃O⁺

The pKa value represents the pH at which the concentrations of the protonated (conjugate acid, BH⁺) and deprotonated (base, B) forms are equal. nih.gov This relationship is described by the Henderson-Hasselbalch equation. bu.edu

The determination of pKa values can be accomplished through various experimental methods, including potentiometric pH titrations and spectrophotometry. nih.govchinayyhg.com Spectrophotometric methods often use a set of indicators with known pKa values to determine the pKa of the compound by measuring the changes in absorbance as a function of pH. chinayyhg.com Computational chemistry also offers powerful tools for the in silico prediction of pKa values through methods based on density functional theory (DFT) and various solvation models. nih.govresearchgate.netscispace.com

For N-substituted anilinium ions, the pKa value is influenced by the electronic and steric nature of the substituents on both the nitrogen atom and the aromatic ring.

Effect of Substituents on Acidity

The acidity of an anilinium ion is significantly affected by the substituents attached to the aromatic ring and the nitrogen atom. libretexts.orglibretexts.org Electron-withdrawing groups (EWGs) attached to the benzene ring increase the acidity (decrease the pKa) of the anilinium ion. libretexts.orglibretexts.org They do this by inductively pulling electron density away from the nitrogen, which stabilizes the neutral amine base and makes the N-H bond of the conjugate acid more polarized and thus more likely to donate its proton. youtube.com Conversely, electron-donating groups (EDGs) decrease acidity (increase the pKa). youtube.comnih.gov EDGs push electron density towards the nitrogen atom, which destabilizes the conjugate acid and makes it less likely to deprotonate. youtube.com

The 4-methoxy group (-OCH₃) on the aniline ring of this compound is an electron-donating group due to its resonance effect, which is stronger than its inductive electron-withdrawing effect. Therefore, it is expected to decrease the acidity (increase the pKa) of the corresponding anilinium ion compared to the unsubstituted anilinium ion. nih.govpharmaguideline.com

The nature of the other group on the nitrogen, in this case, the 2-phenoxyethyl group, also plays a role. The N-phenyl group, for instance, has a strong acidifying effect on the ammonium proton compared to an N-butyl group. chinayyhg.com

The following table illustrates the effect of various substituents on the pKa of the corresponding anilinium ions in water.

Data sourced from various chemistry databases and textbooks to illustrate the general trend of substituent effects.

Fragmentation Patterns and Mechanisms in Mass Spectrometry

Electron impact mass spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds like this compound. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers. researchgate.net

The mass spectrum of this compound would be expected to show characteristic fragmentations associated with its constituent functional groups: an aromatic amine and an aryl ether. miamioh.edu

Key fragmentation pathways include:

α-Cleavage: This is a predominant fragmentation mode for amines. For this compound, cleavage of the C-C bond adjacent to the nitrogen atom (α to the aniline ring) is expected. This would lead to the loss of a phenoxyethyl radical or a methoxyphenyl radical, resulting in the formation of stable resonance-stabilized cations.

Cleavage of the Ether Bond: Aryl ethers can fragment via cleavage of the alkyl-oxygen bond, leading to the formation of a phenoxy radical and a corresponding cation, or cleavage of the aryl-oxygen bond.

Loss of H radical (M-1): Aromatic amines commonly exhibit a strong peak corresponding to the loss of a single hydrogen atom from the molecular ion (M-1). miamioh.edu

Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to characteristic fragment ions.

Studies on a series of substituted N-(2-phenoxyethyl)anilines have shown that the fragmentation patterns are distinct enough to allow for the differentiation of isomeric compounds by GC/MS analysis. researchgate.net The specific substituents on the aromatic rings influence the relative abundance of the fragment ions, providing further structural information. researchgate.net

Polymerization Tendencies and Mechanisms (if applicable)

Aniline and its derivatives are well-known to undergo polymerization to form conducting polymers, with polyaniline being the most studied example. sbpmat.org.brscilit.com The polymerization can be achieved through either electrochemical or chemical oxidative methods. sbpmat.org.brgoogle.com

Given its structure as an aniline derivative, this compound could potentially undergo polymerization. The presence of the amine and methoxy groups on the aniline ring is known to facilitate the electropolymerization process. sbpmat.org.br Research on 4-methoxyaniline has shown that it can be electropolymerized in both acidic and basic media. sbpmat.org.br The mechanism is suggested to be similar to that of aniline, which involves the formation of radical cations followed by head-to-tail coupling. sbpmat.org.br

The polymerization process would likely involve the nitrogen atom of the aniline moiety. The bulky N-(2-phenoxyethyl) substituent might introduce steric hindrance, which could affect the rate of polymerization and the final structure and properties of the resulting polymer compared to poly(4-methoxyaniline). The reaction typically proceeds in an acidic medium, with an oxidant such as ammonium persulfate used in chemical polymerization. google.com The resulting polymer would be expected to have a backbone of repeating aniline units, with the methoxy and N-(2-phenoxyethyl) groups as substituents.

Table of Compounds

Synthesis and Characterization of Advanced Derivatives and Analogs

Modification of the Phenoxyethyl Chain

Modifications to the phenoxyethyl chain of N-(2-phenoxyethyl)aniline derivatives can significantly influence their chemical and physical properties. While the primary focus of many studies is on substitutions on the aromatic rings, alterations to the linker between the aniline (B41778) and phenoxy moieties present an additional avenue for structural diversification.

One notable transformation involving the linker is observed in the photochemical behavior of p-O2NC6H4O(CH2)nNHPh. For shorter chain lengths (n=2-6), the molecule undergoes a rearrangement to form ω-((p-nitrophenyl)amino)alkanol. However, with longer chains (n ≥ 8), the reaction pathway shifts to an intramolecular photoredox reaction, leading to C-N bond cleavage and the formation of ω-(p-nitrosophenoxy)alkanal and aniline. researchgate.net This demonstrates that the length of the alkyl chain plays a critical role in dictating the photochemical reactivity of these molecules.

Substitutions on the Aniline Ring and Phenoxy Ring

The majority of synthetic efforts have concentrated on introducing a variety of substituents onto the aniline and phenoxy rings of the N-(2-phenoxyethyl)aniline framework. These substitutions are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn affects its spectroscopic characteristics and potential for further chemical transformations.

Synthesis of Halogenated, Nitro, Methyl, and Methoxy (B1213986) Substituted N-(2-Phenoxyethyl)anilines

A general and efficient method for the N-phenoxyethylation of anilines has been developed, providing good yields of mono-N-(2-phenoxyethyl)anilines. mdpi.com This reaction typically involves the treatment of an aniline with a 1-bromo-2-phenoxyethane in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com By using an excess of the aniline, the formation of the desired mono-substituted product is favored. mdpi.com This methodology has been successfully applied to synthesize a range of substituted N-(2-phenoxyethyl)anilines, including those with halogen (bromo, chloro), nitro, methyl, and methoxy groups on either the aniline or phenoxy ring. researchgate.net

For instance, the synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline involves the reaction of 4-acetamido-3-nitrophenol with β-bromophenetole in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com Another approach to synthesizing substituted anilines involves the reduction of a nitro group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2/Pd-C), or with reagents like iron in acetic acid or stannous chloride (SnCl2) in ethanol. youtube.com

The synthesis of halogenated anilines can also be accomplished by treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination. nih.govnih.gov

A variety of substituted N-(2-phenoxyethyl)anilines have been synthesized and characterized. researchgate.net The following table provides examples of these compounds.

| Compound ID | R1 | R2 | % Yield |

| 1a | H | H | 75 |

| 1b | H | OMe | 72 |

| 1c | H | NO2 | 71 |

| 1d | OMe | H | 78 |

| 1e | NO2 | H | 70 |

Table 1: Selected examples of synthesized N-(2-phenoxyethyl)anilines and their reported yields. researchgate.net

Impact of Substituents on Spectroscopic and Theoretical Properties

The introduction of different substituents onto the aniline and phenoxy rings of N-(2-phenoxyethyl)aniline has a discernible impact on the molecule's spectroscopic and theoretical properties. These effects have been studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and computational methods.

NMR studies, including 1H, 13C, and 15N NMR, have been instrumental in the unambiguous assignment of signals for a series of twenty substituted N-phenoxyethylanilines. researchgate.net Analysis of the chemical shifts in relation to substituent constants reveals that the ethylene (B1197577) chain is not an effective transmitter of electronic effects between the two aromatic rings. researchgate.net However, within each ring, the substituent effects are significant. For example, electron-donating groups on the phenyl ring increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net These structural changes correlate well with the Hammett σ constants of the substituents. researchgate.net

Theoretical calculations, such as those using ab initio methods, have been employed to further understand these substituent effects. researchgate.net For instance, the natural charge on the amino nitrogen has been shown to correlate well with the C-N bond length, the out-of-plane angle, and the pKa of the amino group. researchgate.net

The vibrational behavior of N-(2-phenoxyethyl)aniline and its derivatives, such as N-(2-(4-nitrophenoxyethyl)aniline and 4-methoxy-N-(2-(4-chlorophenoxy)ethyl)aniline, has been investigated at different temperatures. researchgate.net The position and intensity of the N-H stretching mode in the infrared (IR) spectrum are found to be dependent on the nature and position of the substituents. researchgate.net

Formation of Heterocyclic Compounds Incorporating the N-Phenoxyethylaniline Scaffold

The N-phenoxyethylaniline framework has proven to be a valuable starting point for the synthesis of more complex heterocyclic structures, including fused ring systems and polycycles. mdpi.com These transformations often leverage the reactivity of the aniline nitrogen and the aromatic rings to construct new ring systems.

Novel Syntheses of Fused Ring Systems and Polycycles

The development of new synthetic methods has enabled the creation of novel fused ring systems and polycyclic compounds from N-phenoxyethylaniline precursors. mdpi.com For example, cascade reactions involving condensation, cyclization, and cycloaddition have been used to construct fused tricyclic amines. beilstein-journals.org Photochemical reactions of 9-(ω-anilinoalkyl)phenanthrenes have been shown to yield polycyclic compounds containing a 2-azabicyclo[3.3.1]nonane skeleton through an intramolecular electron transfer and subsequent addition of the NH group to the phenanthrene (B1679779) ring. rsc.org

Furthermore, multicomponent reactions have been employed to access quinoxaline (B1680401) and phenazine (B1670421) ring systems. beilstein-journals.org These strategies often involve the generation of transient intermediates that are then trapped in cycloaddition reactions to build the polycyclic framework. beilstein-journals.org

Triazole-Containing Derivatives

The incorporation of a triazole ring into the N-phenoxyethylaniline structure represents a significant area of synthetic exploration. researchgate.net Triazoles, which are five-membered heterocyclic compounds with three nitrogen atoms, can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.netnih.govmdpi.com

In the context of N-phenoxyethylaniline derivatives, a triazole ring can be introduced by reacting a precursor containing an azide or alkyne functionality. For example, a series of novel 1,2,3-triazoles have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of these derivatives often involves multi-step sequences. For instance, a starting material can be functionalized with a propargyl group, which can then undergo a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.

The synthesis of 1,2,4-triazoles can be achieved through different routes, such as the reaction of amidines with hydrazines or the cyclization of thiohydrazonate intermediates. researchgate.netmdpi.com These synthetic strategies allow for the creation of a diverse library of triazole-containing N-phenoxyethylaniline derivatives with potential applications in various fields.

Thiazole-Containing Derivatives

The synthesis of thiazole-containing derivatives from 4-Methoxy-N-(2-phenoxyethyl)aniline is a multi-step process, typically culminating in the widely recognized Hantzsch thiazole (B1198619) synthesis. synarchive.comyoutube.com This classical method involves the condensation reaction between a thioamide and an α-haloketone. synarchive.comyoutube.com

To prepare a thiazole derivative, this compound must first be converted into its corresponding thioamide. This can be achieved by reacting the secondary amine with a thiacylating agent, such as thioformylating or thioacetylating reagents. For instance, treatment with a reagent like Lawesson's reagent in the presence of an acyl source or direct reaction with dithioesters can yield the necessary N-(4-methoxyphenyl)-N-(2-phenoxyethyl)thioacetamide intermediate.

Once the thioamide is synthesized, the Hantzsch reaction can proceed. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of an α-haloketone (e.g., 2-bromoacetophenone). youtube.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com The final product is a 2,4-disubstituted thiazole bearing the complex N-(4-methoxyphenyl)-N-(2-phenoxyethyl)amino group at the 2-position.

The general reaction scheme is as follows:

Thioamidation : this compound is converted to N-(4-methoxyphenyl)-N-(2-phenoxyethyl)thioamide.

Hantzsch Cyclization : The resulting thioamide is reacted with an α-haloketone (R-COCH₂-X, where X is a halogen) to yield the 2-[N-(4-methoxyphenyl)-N-(2-phenoxyethyl)amino]-4-R-thiazole.

Characterization of these novel thiazole derivatives would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (FTIR) to confirm the presence of the thiazole ring and the integrity of the substituent groups, and Mass Spectrometry (MS) to verify the molecular weight.

Functionalization for Material Science Applications (excluding biological)

The unique electronic and structural characteristics of this compound make it a candidate for functionalization in material science, particularly in the development of novel polymers and optical materials.

Incorporation into Polymeric Structures

This compound can be utilized as a monomer for the synthesis of polyaniline (PANI) derivatives. Polyanilines are a class of conducting polymers with significant interest due to their unique electrical, optical, and electrochemical properties. nih.gov The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidative methods. nih.govrsc.org

In this process, an oxidizing agent, such as ammonium (B1175870) persulfate in an acidic medium, is used to initiate the polymerization of the aniline monomer. rsc.orgacs.org The resulting polymer chain consists of repeating aniline units. For this compound, the polymerization would yield a poly[N-(2-phenoxyethyl)-2-methoxyaniline].

The properties of the resulting polymer are significantly influenced by the substituents on the aniline monomer:

N-(2-phenoxyethyl) group : The presence of a bulky, flexible N-alkyl-aryl group is known to enhance the solubility of polyaniline derivatives in common organic solvents like N-methylpyrrolidinone (NMP), dimethylformamide (DMF), and chloroform. rsc.orgresearchgate.net This improved processability allows for the formation of thin films, which is crucial for applications in sensors and coatings. researchgate.net However, the bulky N-substituent can also decrease the electrical conductivity of the polymer due to steric hindrance, which disrupts the π-conjugation along the polymer backbone. nih.gov

4-Methoxy group : The electron-donating methoxy group on the benzene (B151609) ring is expected to increase the electron density of the monomer, potentially making it more susceptible to oxidation and facilitating the polymerization reaction. nih.gov

The electrical conductivity and other physical properties of polymers derived from N-substituted anilines are highly dependent on the nature of the N-alkyl group, as illustrated in the table below based on findings for various poly(N-alkylanilines).

| Polymer | Chemical Polymerization Yield (%) | Conductivity (S·cm⁻¹) |

|---|---|---|

| Poly(N-methylaniline) (PMeA) | 30 | 7 x 10⁻⁵ |

| Poly(N-ethylaniline) (PEtA) | 50 | 2 x 10⁻⁵ |

| Poly(N-propylaniline) (PPrA) | 50 | 9 x 10⁻⁷ |

| Poly(N-butylaniline) (PBuA) | 90 | 8 x 10⁻⁷ |

| Poly(N-pentylaniline) (PPnA) | 90 | 6 x 10⁻⁶ |

| Poly(N-dodecylaniline) (PDoA) | 100 | 2 x 10⁻⁷ |

Table 1: Polymerization yields and electrical conductivities of various chemically prepared poly(N-alkylanilines). Data sourced from Chevalier et al., 1992. acs.org

Design of Optical Systems (e.g., Organic Chromophores)

The structure of this compound serves as an excellent scaffold for the design of organic chromophores, which are molecules that absorb light in the visible spectrum. This is achieved by creating extended π-conjugated systems. Two primary classes of chromophores that can be synthesized from this precursor are Schiff bases and azo dyes.

Schiff Base Chromophores: Schiff bases are formed through the condensation reaction of a primary or secondary amine with an aldehyde or ketone. nih.gov Reacting this compound with an aromatic aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde) would produce a Schiff base (an imine). The resulting molecule incorporates a C=N double bond, which extends the conjugated system between the two aromatic rings, a key feature for chromophores. researchgate.netrsc.org These materials are investigated for applications in optical data storage and as nonlinear optical (NLO) materials. researchgate.net

Azo Dye Chromophores: Azo dyes are characterized by the –N=N– functional group, which links two aromatic rings. nih.gov These are synthesized via a diazotization-coupling reaction. While this compound itself cannot be diazotized (as it is a secondary amine), it can act as a powerful coupling component. wpmucdn.com An aromatic primary amine is first converted into a diazonium salt using nitrous acid at low temperatures. nih.govunb.ca This unstable salt is then immediately reacted with the electron-rich this compound. The electrophilic diazonium ion attacks the activated benzene ring of the aniline derivative, typically at the position para to the strongly activating amino group, to form a highly conjugated azo dye. nih.gov

Potential Applications in Advanced Materials and Chemical Synthesis Excluding Prohibited Areas

Precursors in Organic Synthesis for Complex Molecules

As a precursor, 4-Methoxy-N-(2-phenoxyethyl)aniline serves as a foundational element for constructing more intricate molecular architectures. Its secondary amine functionality and the presence of two aromatic rings provide multiple reactive sites for further chemical transformations.

A simple and effective method for the N-phenoxyethylation of anilines, including the synthesis of this compound, has been developed. researchgate.net This process involves the reaction of anilines with 1-bromo-2-phenoxyethane in the presence of anhydrous potassium carbonate in DMSO, yielding the desired N-(2-phenoxyethyl)anilines in good yields. researchgate.net This straightforward synthesis opens avenues for its use in creating a diverse array of more complex molecules. For instance, it can be a starting material for the synthesis of various heterocyclic compounds. researchgate.net

The synthesis of related secondary amines often involves the reduction of Schiff bases, which are formed by the condensation of primary amines and aldehydes. mdpi.com This methodology highlights the versatility of amine compounds like this compound in multi-step synthetic pathways.

Intermediates for Dye Synthesis

Aniline (B41778) and its derivatives are fundamental components in the manufacturing of a wide array of dyes. The structural features of this compound make it a promising intermediate for the synthesis of novel colorants. The methoxy (B1213986) group on the aniline ring can influence the color and properties of the resulting dye.

The parent compound, p-Anisidine (B42471) (4-methoxyaniline), is a well-established intermediate in the production of various dyes, including ice dyes and disperse dyes. chemicalbook.com This historical context underscores the potential of its derivatives, such as this compound, to be utilized in similar applications. Azo dyes, a significant class of synthetic colorants, are prepared through a two-step reaction involving the diazotization of an aromatic amine followed by coupling with another aromatic compound. unb.ca The aniline moiety in this compound can undergo diazotization, making it a candidate for creating new azo dyes with potentially unique shades and properties.

Components in Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the desirable properties of both organic and inorganic components. The organic portion often provides flexibility, processability, and specific functionalities, while the inorganic part contributes to thermal stability, mechanical strength, and unique electronic or optical properties.

The structure of this compound, with its aromatic rings and ether linkage, can interact with inorganic frameworks through various non-covalent interactions. This makes it a potential candidate for incorporation into hybrid materials. Research on related aromatic amines and their derivatives has shown their ability to form part of complex structures with interesting material properties.

Development of Novel Optical Materials

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The presence of electron-donating (methoxy) and electron-withdrawing groups within a conjugated system can lead to significant NLO responses.

While direct studies on the NLO properties of this compound are not extensively reported, research on structurally similar compounds provides valuable insights. For example, single crystals of 2-methoxy-4-nitroaniline, an aromatic organic material, have been grown and characterized for their optical applications. researchgate.net This compound exhibits a lower cutoff wavelength and a significant band gap, and its nonlinear optical properties have been investigated. researchgate.net Similarly, Schiff bases derived from substituted anilines have been synthesized and studied for their potential in optical applications. nih.govnih.gov The molecular structure of this compound, with its potential for charge transfer interactions, suggests it could be a building block for new materials with interesting optical characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The N-alkylation of anilines is a cornerstone of organic synthesis, and the development of efficient catalytic systems is paramount. Future research should focus on moving beyond traditional methods towards more advanced and sustainable catalysts for the synthesis of 4-Methoxy-N-(2-phenoxyethyl)aniline. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with water as the only byproduct, is a particularly promising green methodology. rsc.orgrsc.org

Current research has identified several effective metal catalysts for the N-alkylation of anilines with various alcohols. researchgate.net These include systems based on both precious metals like Ruthenium and Iridium rsc.orgnih.gov and more abundant, non-precious metals such as Nickel and Cobalt. rsc.orgacs.org A key research goal would be to screen and optimize these catalytic systems specifically for the reaction between p-anisidine (B42471) (4-methoxyaniline) and 2-phenoxyethanol.

Future work could explore:

Earth-Abundant Metal Catalysts: Expanding the use of catalysts based on metals like nickel, cobalt, and chromium to reduce cost and environmental impact. rsc.orgresearchgate.netacs.org Nickel-based systems, for instance, have shown high efficiency and selectivity for the monoalkylation of anilines with alcohols. acs.org

Heterogeneous Catalysts: Designing solid-supported catalysts, such as cobalt supported on a metal-organic framework (MOF), which offer easier separation and recyclability, contributing to more sustainable processes. rsc.org

Nanocatalysts: Investigating bimetallic nanocatalysts, like Ag-Re systems, which have demonstrated high regioselectivity and efficiency in related transformations. acs.org

| Catalyst System | Metal Type | Key Advantages | Relevant Substrates | Reference |

| NiBr₂/L1 | Non-Precious (Nickel) | Efficient, selective for monoalkylation, tolerates various functional groups. | Aryl/heteroaryl amines and primary alcohols. | acs.org |